4-Amino-4-cyanobutanoic acid

描述

Significance in Chemical Synthesis and Biotransformation Research

The scientific interest in 4-amino-4-cyanobutanoic acid is largely due to its dual functionality, which makes it a valuable precursor in both enzymatic and laboratory-based chemical transformations. In the realm of biotransformation, it is recognized as a key intermediate in the biosynthesis of glutamic acid in certain microorganisms. Current time information in Bangalore, IN. Specifically, it is involved in a cyanide detoxification pathway where it is formed and subsequently converted to glutamate (B1630785). Current time information in Bangalore, IN. This biotransformation is catalyzed by a nitrilase, an enzyme that hydrolyzes the nitrile group to a carboxylic acid. Current time information in Bangalore, IN.

The biosynthesis of this compound from succinic semialdehyde, ammonia (B1221849), and cyanide is analogous to the Strecker synthesis of amino acids. researchgate.net This parallel to a classic organic reaction underscores its potential in chemical synthesis. The Strecker synthesis is a well-established method for producing amino acids from aldehydes. masterorganicchemistry.comck12.org In the case of this compound, succinic semialdehyde would serve as the aldehyde precursor. researchgate.net This process would involve the formation of an imine from succinic semialdehyde and ammonia, followed by the addition of a cyanide ion to create the α-amino nitrile structure of this compound. masterorganicchemistry.comck12.org

While direct and extensive examples of its use as a starting material in complex organic syntheses are not widely documented in mainstream literature, its classification as a chemical intermediate by suppliers points to its role as a building block in specialized applications. clearsynth.com Its structural similarity to proteinogenic amino acids and the reactivity of its cyano and carboxylic acid groups suggest its utility in the synthesis of amino acid analogues and peptide derivatives. researchgate.netgoogle.com

Historical Trajectories in Discovery and Initial Academic Inquiry

The first significant report of this compound in the scientific literature dates back to 1967. Current time information in Bangalore, IN. In a seminal paper published in The Journal of Biological Chemistry, the compound was isolated and identified from the cultures of a psychrophilic basidiomycete, a type of fungus that thrives in cold environments. Current time information in Bangalore, IN. This research detailed the novel discovery of the compound and elucidated its metabolic role. Current time information in Bangalore, IN.

The initial inquiry focused on its biosynthesis and its function as a precursor to L-glutamate. Current time information in Bangalore, IN. Through a series of labeling experiments, researchers demonstrated that the fungus could synthesize this compound from succinic semialdehyde, ammonia, and cyanide. Current time information in Bangalore, IN. This discovery was particularly noteworthy as it highlighted a biological pathway for cyanide assimilation and detoxification. Current time information in Bangalore, IN. The study also established the enzymatic conversion of this compound to glutamate, identifying the action of a nitrilase. Current time information in Bangalore, IN. This early work laid the foundation for understanding the natural occurrence and biochemical significance of this unique amino acid.

Chemical Compound Data

| Compound Name | Synonyms | Molecular Formula | Molar Mass |

| This compound | 4-Amino-4-cyanobutyric acid, γ-Amino-γ-cyanobutanoic acid | C5H8N2O2 | 128.13 g/mol |

| Glutamic acid | Glutamate | C5H9NO4 | 147.13 g/mol |

| Succinic semialdehyde | 4-Oxobutanoic acid | C4H6O3 | 102.09 g/mol |

| Ammonia | - | NH3 | 17.031 g/mol |

| Cyanide | - | CN- | 26.02 g/mol |

| S-2-Amino-4-cyanobutanoic acid | β-cyanomethyl-L-Ala | C5H8N2O2 | 128.13 g/mol |

| L-glutamine | - | C5H10N2O3 | 146.14 g/mol |

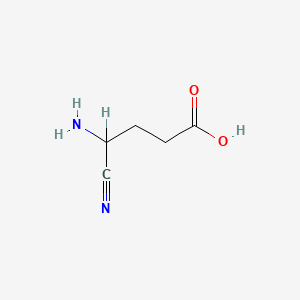

Structure

3D Structure

属性

IUPAC Name |

4-amino-4-cyanobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-2,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWQLTOXWVWMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930845 | |

| Record name | 4-Amino-4-cyanobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14046-56-1 | |

| Record name | Butanoic acid, 4-amino-4-cyano- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14046-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-amino-4-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014046561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4-cyanobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Chemo-Enzymatic and Multi-Step Synthetic Routes

The construction of the 4-amino-4-cyanobutanoic acid scaffold can be achieved through various synthetic pathways, including classic organic reactions and modern biocatalytic methods.

Adaptations of Strecker Synthesis for this compound Production

The Strecker synthesis, a well-established method for producing α-amino acids, can be adapted for the synthesis of this compound. In one such adaptation, succinic semialdehyde serves as a key precursor. The reaction involves the combination of succinic semialdehyde with ammonia (B1221849) and cyanide. researchgate.net Triple labeling experiments have confirmed that these components are indeed the precursors for the formation of this compound. researchgate.net While the in vitro enzymatic formation from these precursors has been demonstrated, the yield was noted to be low at 0.2%. researchgate.net The process is believed to occur in at least two steps, starting with the addition of hydrogen cyanide to the aldehyde. researchgate.net

Enzymatic Synthesis Approaches and Biocatalytic Applications

Enzymatic methods offer a highly selective and efficient alternative for the synthesis of this compound and its derivatives. Nitrilases, in particular, have shown significant utility in this area.

Nitrilase-catalyzed desymmetrization of 3-substituted glutaronitriles presents an attractive route to optically active 3-substituted 4-cyanobutanoic acids. researchgate.netscribd.com This approach is valuable for accessing chiral β-substituted γ-amino acids, which are important moieties in various pharmaceuticals. researchgate.netscribd.comresearchgate.net Research has focused on engineering nitrilases, such as SsNIT from Syechocystis sp. PCC6803, to improve their activity and stereoselectivity for these transformations. researchgate.net Through techniques like enzyme-substrate docking and mutagenesis, key amino acid residues influencing the enzyme's performance have been identified, leading to the development of mutants with enhanced properties. researchgate.net

The application of biocatalysis extends to the production of related compounds. For instance, an immobilized-cell biocatalyst has been optimized for the production of 4-cyanopentanoic acid from 2-methylglutaronitrile, a key intermediate in the synthesis of other compounds. acs.org Furthermore, the enzymatic activity for the hydrolysis of this compound to glutamate (B1630785) has also been demonstrated, highlighting the role of enzymes in its metabolic pathways. researchgate.net

Strategies for Synthesis from Precursors, including L-Asparagine and L-Glutamine Derivatives

The synthesis of this compound and its analogs can also be achieved starting from readily available amino acid precursors like L-asparagine and L-glutamine. A common strategy involves the dehydration of the amide side chain of these amino acids to form the corresponding nitrile.

For example, γ-cyano-α-L-aminobutyric acid, an analog of this compound, has been synthesized from carbobenzoxy-L-glutamine. researchgate.netacs.org The dehydration of the amide to a nitrile was accomplished using N,N′-dicyclohexylcarbodiimide. researchgate.net The carbobenzoxy protecting group could then be selectively removed using sodium in anhydrous ammonia to yield the final amino acid nitrile. researchgate.net This approach provides a route to amino acid nitriles from their corresponding amides. acs.org

Chemical Reactivity and Derivatization Strategies

The presence of multiple functional groups in this compound dictates its chemical reactivity and provides opportunities for various derivatization strategies.

Mechanistic Investigations of Oxidation and Reduction Pathways of Functional Groups

The functional groups of this compound and its derivatives can undergo oxidation and reduction reactions. For instance, the nitrile group can be reduced. Treatment of carbobenzoxy-γ-cyano-α-L-aminobutyric acid with sodium in ammonia containing methanol (B129727) resulted in the reduction of the nitrile to an amine, yielding α,γ-diaminobutyric acid. researchgate.net

In a different context, the oxidation of related structures has been studied. For example, the oxidative coupling of 4-cyanovaleric acid derivatives using bromine to form an azo compound has been described. This reaction proceeds through the oxidation of a hydrazine (B178648) intermediate.

Nucleophilic Substitution Reactions for Directed Amide and Ester Formation

The carboxylic acid and amino groups of this compound are amenable to nucleophilic substitution reactions, allowing for the formation of amides and esters.

Ester Formation: The carboxylic acid can be esterified. For example, the methyl ester of N-BOC protected 4-amino-4-phenylbutanoic acid has been synthesized. google.com

Amide Formation: The amino group can act as a nucleophile to form amide bonds. For instance, N-pentylbenzamide has been reacted with 4-cyanobutanoic acid in a process to synthesize N-(1-cyano-4-oxononan-5-yl)benzamide. sci-hub.se Additionally, the carboxylic acid group can be activated to form amides. A process for preparing aminoalkanamides involves reacting a cyanoalkanoic ester with ammonia or an amine. google.com The amino group of this compound can also be derivatized, for example, through reaction with silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

Role as a Synthon in Advanced Peptide Synthesis Methodologies

The incorporation of certain amino acids into peptide chains during synthesis can present significant challenges. Glutamine (Gln), in particular, is known to be a difficult residue to handle in solution-phase peptide synthesis due to its poor solubility and propensity for undesirable side reactions, such as dehydration. lookchem.comresearchgate.netagosr.com To circumvent these issues, specialized synthons have been developed. A notable example is the use of the L-stereoisomer of this compound, also known as S-2-Amino-4-cyanobutanoic acid or β-cyanomethyl-L-alanine, as a stable and soluble precursor for L-glutamine. lookchem.comresearchgate.net

This strategy employs the cyano-substituted analogue as a protected form of the glutamine side-chain amide. The nitrile group is chemically robust and does not interfere with standard peptide coupling and deprotection steps. researchgate.net For instance, research has shown that Nα-Cbz-β-cyanomethyl-l-Ala, which can be readily prepared by dehydrating Cbz-L-Gln, can be incorporated into short peptides using conventional methods. researchgate.net The nitrile functionality is stable to conditions typically used for the removal of protecting groups like the carbobenzoxy (Cbz) group (hydrogenolysis) and other acidic deprotection methods. researchgate.net

Once the peptide backbone is assembled, the nitrile group of the incorporated β-cyanomethyl-L-alanine residue can be selectively and quantitatively hydrated back to the primary carboxamide of a glutamine residue. researchgate.net This transformation is often achieved using hydrogen peroxide in a controlled manner. researchgate.net This approach offers an atom-efficient solution to the problems associated with direct glutamine incorporation, improving the efficiency and yield of synthesizing glutamine-containing peptides. researchgate.netagosr.com

| Synthon | Precursor Amino Acid | Key Advantage | Conversion Method | Stability Conditions |

| S-2-Amino-4-cyanobutanoic acid (β-cyanomethyl-L-Ala) | L-Glutamine (Gln) | Overcomes poor solubility and dehydration side-reactions of Gln during synthesis. lookchem.comresearchgate.net | Quantitative hydration of the nitrile to a carboxamide using hydrogen peroxide. researchgate.net | Stable to hydrogenolysis (for Cbz removal) and acidic deprotection. researchgate.net |

Development of Related Derivatives for Specialized Synthetic and Polymerization Applications

Derivatives of cyano-carboxylic acids, structurally related to this compound, have been developed for specialized applications, particularly in polymer chemistry. A prominent example is 4,4'-Azobis(4-cyanovaleric acid) (ACVA), a water-soluble azo compound that functions as a radical initiator. acs.orgcymitquimica.com

ACVA is widely utilized in various polymerization processes due to its ability to generate free radicals upon thermal decomposition. cymitquimica.com This property makes it particularly valuable in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. In RAFT, ACVA initiates the polymerization of monomers in a controlled manner, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net Its water solubility is a key feature, enabling its use in aqueous polymerization systems for monomers like methacrylamide (B166291) and in the synthesis of polymer nanoparticles. researchgate.netrsc.org

The ACVA molecule contains two stereogenic centers, meaning it can exist as a mixture of stereoisomers (meso and racemic forms). acs.org For most polymerization applications, it is used as a mixture of these isomers. acs.org Its utility extends to the creation of functional materials; for example, the ACVA skeleton can be incorporated into the middle of a polymer chain, where it can act as a "mechanophore"—a unit that can undergo selective fragmentation when subjected to mechanical force. acs.org

| Derivative | Chemical Name | Key Application | Mechanism of Action | Notable Properties |

| ACVA (V-501) | 4,4'-Azobis(4-cyanovaleric acid) | Radical initiator in polymer synthesis. cymitquimica.com | Thermal decomposition generates free radicals that initiate chain-growth polymerization. cymitquimica.com | Water-soluble; widely used in RAFT polymerization. researchgate.net |

| Mechanophore in polymer chains. acs.org | Azo group can undergo selective scission under mechanical stress. acs.org | Exists as meso and racemic stereoisomers. acs.org |

Biological and Biochemical Pathway Elucidation

Biosynthetic Origins and Mechanistic Pathways

Isolation and Identification from Microbial Sources, including Basidiomycetes

The novel compound 4-amino-4-cyanobutanoic acid was first isolated and identified from the cultures of an unidentified psychrophilic basidiomycete. researchgate.net This discovery highlighted the role of certain fungi in the metabolism of cyanide-containing compounds. Research has shown that this basidiomycete is capable of actively fixing cyanide. researchgate.net Further studies have noted the synthesis of this compound from hydrogen cyanide (HCN), ammonia (B1221849), and a corresponding aldehyde in a psychrophilic "basidiomycete". mdpi.com However, the specific enzymes responsible for this synthesis and the taxonomic classification of the organism were not fully identified in these early studies. mdpi.com The presence of this compound has also been noted as a metabolic intermediate in other fungi, such as those belonging to the Basidiomycetes W2 group. ucl.ac.uk

Precursor Role in the Biosynthesis of Other Biologically Significant Compounds, such as Glutamate (B1630785)

Extensive research, including triple labeling experiments, has firmly established that this compound serves as a direct precursor in the biosynthesis of glutamate. researchgate.net When fungus cultures were simultaneously administered with K¹³C¹⁵N and succinic semialdehyde-¹⁴C, both this compound and glutamate became labeled, indicating a precursor-product relationship. researchgate.net Cell-free extracts from the basidiomycete were also able to catalyze this conversion. researchgate.net The proposed pathway involves the hydrolysis of the cyano group of this compound to form glutamate. asm.org This conversion is a key step in the assimilation of cyanide into a biologically essential amino acid. kent.ac.uk

Involvement in Proposed Metabolic Cycles, including Cyanide Detoxification Mechanisms

The biosynthesis of this compound is part of a proposed metabolic cycle for cyanide detoxification in certain microorganisms. researchgate.net This pathway allows the organism to assimilate cyanide, a potent metabolic inhibitor, by incorporating it into an organic molecule. kent.ac.ukresearchgate.net The cycle begins with the reaction of cyanide, ammonia, and succinic semialdehyde to form this compound. researchgate.netkent.ac.uk This compound is then converted to glutamate. researchgate.net The detoxification process is crucial for organisms that produce or encounter cyanide in their environment. researchgate.net In some fungi, the detoxification of cyanide is linked to the synthesis of amino acids like alanine (B10760859) and glutamate through nitrile intermediates. kent.ac.uk

Enzymatic Interactions and Catalytic Mechanisms

Characterization of Substrate and Inhibitor Roles in Specific Enzyme Systems

This compound acts as a substrate for nitrilase enzymes. researchgate.netasm.org In the psychrophilic basidiomycete from which it was first isolated, a nitrilase activity was demonstrated that catalyzes the hydrolysis of this compound to glutamate. researchgate.netasm.org This enzymatic reaction is a critical step in the metabolic pathway that converts the nitrile compound into a useful amino acid. kent.ac.uk While the primary role of this compound discussed in the literature is that of a substrate, related cyanated compounds can act as inhibitors in other enzyme systems. For instance, derivatives of cyanobutanoic acid are used in studies of enzyme inhibition.

Detailed Studies of Nitrilase Activity and Subsequent Hydrolysis of Nitriles

The hydrolysis of the nitrile group in this compound is catalyzed by a nitrilase (EC 3.5.5.1). researchgate.netasm.orggenome.jp This enzyme facilitates the direct conversion of the nitrile to a carboxylic acid and ammonia, in this case transforming this compound into glutamate. researchgate.netresearchgate.net Studies with crude enzyme preparations from the psychrophilic basidiomycete confirmed this nitrilase activity. researchgate.net Nitrilases are a diverse group of enzymes found in bacteria, fungi, and plants, and they play a significant role in nitrile metabolism. mdpi.comd-nb.info The nitrilase from the basidiomycete demonstrates specificity for this compound, enabling the organism to utilize cyanide as a nitrogen source for the synthesis of essential amino acids. asm.orgkent.ac.uk

Structural and Functional Characterization of Enzyme-Substrate Complexes

The primary enzyme demonstrated to interact with this compound is nitrilase. Research has identified this compound as a key intermediate in the biosynthesis of glutamate in certain microorganisms, a process catalyzed by this enzyme. researchgate.netd-nb.info

In a foundational study, this compound was isolated from a psychrophilic basidiomycete fungus. researchgate.net This organism was found to fix cyanide, and triple-labeling experiments confirmed that this compound is synthesized from succinic semialdehyde, ammonia, and cyanide. researchgate.net The same study demonstrated that this novel compound is a direct precursor to glutamate. researchgate.net Cell-free extracts of the fungus were shown to possess nitrilase activity, capable of converting this compound into glutamate. researchgate.net This hydrolytic reaction targets the terminal cyano group (-C≡N), converting it into a carboxyl group (-COOH), thereby forming the essential amino acid glutamate. researchgate.netaacrjournals.org

While specific crystal structures of nitrilase complexed with this compound are not detailed in the available literature, the functional characterization is well-established. The catalytic mechanism of nitrilases, a well-studied enzyme superfamily, involves a conserved catalytic triad (B1167595) typically composed of glutamate, lysine, and cysteine residues. researchgate.net This triad facilitates the hydrolysis of the nitrile substrate. The interaction involves the binding of this compound within the enzyme's active site, positioning the cyano group for nucleophilic attack by the cysteine residue, leading to its conversion to a carboxylic acid and the release of ammonia.

Table 1: Enzyme-Substrate Interaction for this compound

| Enzyme | Source Organism | Substrate | Product | Metabolic Pathway | Reference |

|---|---|---|---|---|---|

| Nitrilase | Psychrophilic basidiomycete, Bacteria | This compound | Glutamate | Glutamate Biosynthesis / Cyanide Detoxification | researchgate.netd-nb.infoaacrjournals.org |

Metabolomic Profiling and Pathway Interconnectivity

Identification as a Metabolite in Diverse Biological Systems via High-Throughput Techniques

This compound has been identified as a metabolite in a variety of biological systems through the application of high-throughput untargeted metabolomics techniques, primarily liquid chromatography-mass spectrometry (LC-MS). aacrjournals.orgmdpi.com These studies have detected its presence in humans, yeast, fungi, and soil environments, highlighting its involvement in diverse metabolic contexts.

In human studies, it has been detected in plasma samples, where its presence is linked to gut microbiota metabolism. aacrjournals.orgaacrjournals.orgmdpi.com It is considered a non-proteinogenic amino acid that may be synthesized from butyrate, a short-chain fatty acid produced by the fermentation of dietary fibers by colon bacteria. mdpi.com It has also been identified as a metabolite in the yeast Saccharomyces cerevisiae and is included in the Yeast Metabolome Database. nih.govymdb.ca Furthermore, research on plant-pathogen interactions has identified this compound in soil samples, where its abundance differs based on soil type and the presence of fungal infections in plants. researchgate.netresearchgate.net Its initial discovery was in a psychrophilic basidiomycete fungus, where it functions as a metabolic intermediate. researchgate.net

Table 2: Detection of this compound in Various Biological Systems

| Biological System | Sample Type | Analytical Technique | Study Context | Reference |

|---|---|---|---|---|

| Human | Plasma | Untargeted LC-MS | Breast Cancer Risk / Diet | aacrjournals.orgaacrjournals.orgmdpi.com |

| Rat | Plasma | UHPLC-Q-Exactive Orbitrap MS | Hyperlipidemia | mdpi.com |

| Yeast (Saccharomyces cerevisiae) | Cell Culture | Metabolome Database Entry | General Metabolism | nih.govymdb.caymdb.ca |

| Fungus (Psychrophilic basidiomycete) | Cell Culture | Isolation and Chemical Characterization | Cyanide Metabolism | researchgate.net |

| Soil Environment | Soil | LC-ESI-MS | Plant-Pathogen Interaction | researchgate.netresearchgate.net |

Correlational Analysis within Complex Metabolic Networks

Metabolomic studies have not only identified this compound but have also performed correlational analyses, linking its abundance to other metabolites and clinical parameters, thereby suggesting its integration within larger metabolic networks.

An exploratory study on the SU.VI.MAX cohort found that higher plasma levels of this compound were associated with an increased long-term risk of breast cancer. aacrjournals.org This metabolomic signature was also related to certain dietary exposures, including a "Western" dietary pattern. aacrjournals.org The compound, noted as being linked to microbiota activity, was one of several metabolites that could discriminate between women who later developed breast cancer and those who did not. aacrjournals.orgmdpi.com

In a separate study using a rat model of hyperlipidemia, this compound was identified as a differential biomarker. mdpi.com Its plasma concentration showed a significant positive correlation with triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). mdpi.com Conversely, it was negatively correlated with superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. mdpi.com These findings suggest that this compound may be involved in pathways related to lipid dysregulation and oxidative stress. mdpi.com

Table 3: Correlational Findings for this compound in Metabolic Networks

| Study/System | Correlated Factors | Direction of Correlation | Potential Implication | Reference |

|---|---|---|---|---|

| Human Breast Cancer Study (SU.VI.MAX) | Long-term breast cancer risk | Positive | Biomarker for increased risk | aacrjournals.orgaacrjournals.orgmdpi.com |

| Rat Hyperlipidemia Model | Triglycerides (TG), Total Cholesterol (TC), LDL-C | Positive | Involvement in lipid metabolism and oxidative stress | mdpi.com |

| Superoxide Dismutase (SOD) | Negative |

Advanced Analytical and Spectroscopic Characterization in Research

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a cornerstone for the identification and characterization of 4-Amino-4-cyanobutanoic acid, particularly due to its high sensitivity and specificity.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of ions in the gas phase by analyzing their fragmentation patterns upon collision-induced dissociation (CID). unito.it Studies on nitrile-containing amino acids, including the closely related (S)-2-amino-4-cyanobutanoic acid, have provided significant mechanistic insights. unito.it

When deprotonated 2-amino-4-cyanobutanoate is subjected to CID, it exhibits unique fragmentation behavior. A notable fragmentation pathway involves a McLafferty-type rearrangement, leading to the loss of acrylonitrile. unito.it This process is distinct from the fragmentation of other homologous nitrile amino acids, where competing losses of carbon dioxide, water, or hydrogen cyanide can occur depending on the length of the alkyl side chain. unito.it The fragmentation of protonated nitrile amino acids typically results in the cumulative loss of water and carbon monoxide (H₂O + CO), a common pathway for aliphatic α-amino acids. unito.it

This detailed fragmentation analysis is crucial for the unambiguous identification of the compound in complex mixtures and for understanding the intrinsic chemical properties and cooperative interactions between the nitrile and carboxylate functional groups in the gas phase. unito.it

Table 1: Key MS/MS Fragmentation of Deprotonated 2-Amino-4-cyanobutanoate

| Precursor Ion (m/z) | Fragmentation Process | Key Neutral Loss | Product Ion (m/z) | Reference |

|---|

Note: Data pertains to 2-amino-4-cyanobutanoic acid, a constitutional isomer of this compound. Fragmentation patterns can differ based on isomer structure.

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Exactive (Q-Exactive) Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS) has emerged as a powerful platform for high-resolution metabolomics. nih.govresearchgate.netresearchgate.net This technology's high resolution, mass accuracy, and sensitivity enable the detection and quantification of trace-level metabolites in complex biological samples. nih.govresearchgate.net

This compound has been identified as a significant endogenous metabolite in several untargeted metabolomics studies. For instance, in a study investigating hyperlipidemia in a rat model, UHPLC-Q-Exactive Orbitrap MS was used to analyze plasma samples. nih.govmdpi.com The study identified 15 endogenous metabolites that were significantly altered, with this compound being one of six metabolites that were down-regulated by treatment with genistin (B1671436). nih.gov Furthermore, this metabolite showed a positive correlation with total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), suggesting it might play a role in the pathophysiology of hyperlipidemia. nih.govmdpi.com

In cancer research, metabolomics profiling has linked higher plasma levels of 2-amino-4-cyano butanoic acid, a metabolite associated with gut microbiota activity, to an increased long-term risk of breast cancer. mdpi.comaacrjournals.org These studies underscore the value of high-resolution mass spectrometry in identifying potential biomarkers and understanding the metabolic pathways associated with various physiological and pathological states. nih.govmdpi.comaacrjournals.orgdntb.gov.ua

Table 2: Selected Metabolomics Studies Identifying this compound

| Study Context | Analytical Method | Sample Matrix | Key Finding Related to Compound | Reference |

|---|---|---|---|---|

| Hyperlipidemia Mechanism | UHPLC-Q-Exactive Orbitrap MS | Rat Plasma | Down-regulated by genistin treatment; positively correlated with TG, TC, and LDL-C. | nih.govmdpi.com |

| Breast Cancer Risk | Untargeted LC-MS | Human Plasma | Higher levels of the related 2-amino-4-cyano butanoic acid observed in women who developed breast cancer. | aacrjournals.org |

Tandem Mass Spectrometry (MS/MS) for Gas-Phase Fragmentation Analysis and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is an indispensable tool for the definitive structural and stereochemical elucidation of organic molecules like this compound. While specific, published experimental spectra for this compound are not detailed in the surveyed literature, the technique's application can be described based on the molecule's structure.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the protons on the aliphatic chain, with their multiplicity (singlet, doublet, triplet, etc.) revealing adjacent protons. The proton at the chiral center (C4) would be of particular interest for stereochemical studies.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the carboxyl carbon, the nitrile carbon, and the carbons of the butyric acid backbone. The chemical shifts of these carbons provide direct evidence of the molecular skeleton. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the complete molecular structure. acs.orgresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Signals for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Multiplicity (for ¹H) / Type (for ¹³C) | Assignment |

|---|---|---|---|

| ¹H | 2.0 - 2.5 | Multiplet | -CH₂- (C2 and C3) |

| ¹H | 4.0 - 4.5 | Multiplet | -CH(NH₂)- (C4) |

| ¹³C | ~175 - 180 | Carbonyl | -COOH (C1) |

| ¹³C | ~25 - 35 | Aliphatic | -CH₂- (C2 and C3) |

| ¹³C | ~45 - 55 | Aliphatic | -CH(NH₂)- (C4) |

| ¹³C | ~115 - 125 | Nitrile | -C≡N |

Note: These are predicted values based on standard chemical shift ranges for the respective functional groups and may vary based on solvent and other experimental conditions.

Infrared Spectroscopy for Comparative Analysis and Structural Confirmation within Biosynthetic Studies

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In the context of biosynthetic studies, IR is particularly valuable for confirming the identity of an isolated natural product by comparing its spectrum to that of an authentic, synthesized standard. researchgate.net

A key example of this application involves the isolation and identification of 4-amino-4-cyanobutyric acid from cultures of a psychrophilic basidiomycete fungus. researchgate.net Researchers isolated the compound in milligram quantities and confirmed its structure by demonstrating that the IR spectrum of the isolated product was identical to that of an authentic reference sample. researchgate.net

The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups:

O-H stretch from the carboxylic acid group, appearing as a very broad band.

N-H stretch from the primary amine group.

C≡N stretch from the nitrile group, which is a sharp band of medium intensity.

C=O stretch from the carbonyl of the carboxylic acid.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad |

| Amine | N-H Stretch | 3300 - 3500 | Medium |

| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Carbonyl (Acid) | C=O Stretch | 1700 - 1725 | Strong |

Note: Frequencies are typical ranges and can be influenced by the molecular environment and sample state (e.g., solid, liquid).

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Fragmentation Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the fragmentation behavior of ions in the gas phase, which is crucial for interpreting mass spectrometry data.

Studies on the collision-induced dissociation (CID) of nitrile amino acids, which are structural homologues of 4-Amino-4-cyanobutanoic acid, have utilized DFT computations to characterize fragmentation processes. unito.it Research on the gas-phase fragmentation of deprotonated nitrile amino acids, generated via electrospray ionization (ESI), reveals cooperative interactions between the nitrile and carboxylic acid functional groups. unito.it

For instance, in the fragmentation of related α-cyanoglycinate anions, DFT calculations helped elucidate the pathways. The formation of minor ions is consistent with the dissociation of a deprotonated acetonitrile (B52724) from an ion-neutral complex. Conversely, proton abstraction prior to dissociation explains the loss of acetonitrile and the formation of a complementary ion. unito.it The fragmentation of α-amino acids, both protonated and deprotonated, typically involves the abstraction of a proton on the nitrogen by a neighboring carboxyl oxygen, leading to the cleavage of the Cα–carboxyl bond. unito.it DFT calculations are instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and calculating the energetics of different fragmentation channels, thereby providing a detailed mechanistic understanding that complements experimental tandem mass spectrometry (MS/MS) results. unito.it

Table 1: Computed Properties of this compound Note: This table is interactive. You can sort the data by clicking on the headers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H8N2O2 | PubChem nih.gov |

| Molecular Weight | 128.13 g/mol | PubChem nih.gov |

| XLogP3-AA | -3.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 128.058577502 Da | PubChem nih.gov |

| Topological Polar Surface Area | 87.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 9 | PubChem nih.gov |

Molecular Dynamics Simulations for Investigating Compound Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are a cornerstone for studying the physical movements of atoms and molecules over time. These simulations allow for the investigation of conformational dynamics and intermolecular interactions that govern the behavior of compounds in various environments.

While specific MD studies focusing exclusively on this compound are not prominent in the literature, the methodology has been extensively applied to similar molecules, such as other amino acids and nitrile-containing compounds. researchgate.netacs.org For example, metadynamics (MTD) simulations, an enhanced sampling technique, have been used to study the aggregation of stereoisomers of 4,4′-azobis-4-cyanopentanoic acid. acs.orgnih.gov These simulations can capture rare events like the initial stages of nucleation, providing insights into the driving forces behind homochiral versus heterochiral aggregation. nih.gov Such approaches could be powerfully applied to this compound to understand its self-assembly, interaction with solvents, or binding to biological macromolecules.

The accuracy of MD simulations is highly dependent on the quality of the underlying force field. Modern force fields, such as AMOEBA, are parameterized using high-level quantum mechanical calculations and incorporate sophisticated models for electrostatic interactions, including atomic multipoles and polarizability, to improve accuracy. researchgate.net These advanced force fields enable the reliable simulation of complex phenomena, including protein-ligand binding and the conformational landscapes of flexible molecules like this compound. acs.orgresearchgate.net

Stereochemical and Conformational Analysis via Advanced Computational Methods

The presence of a chiral center at the C4 position means that this compound can exist as two enantiomers (R and S). Advanced computational methods are vital for analyzing the stereochemical and conformational properties of such molecules.

Computational studies on proteogenic amino acids have provided a framework for understanding the energetics of chiral and racemic crystal packings. researchgate.net Ab initio calculations, which compute properties from first principles without experimental data, are used to determine lattice energies and the energy difference between zwitterionic forms in a crystal and neutral forms in the gas phase. researchgate.net Such calculations have revealed that the stability of amino acid crystals can be influenced by the directionality of hydrogen bonds and crystal density. researchgate.net These computational approaches are directly applicable to analyzing the solid-state structures of this compound and predicting the relative stability of its enantiopure versus racemic forms.

Furthermore, computational methods are essential in synthetic chemistry. For example, S-2-Amino-4-cyanobutanoic acid, an isomer of the title compound, has been identified as an atom-efficient synthon for incorporating L-glutamine in peptide synthesis. researchgate.net Computational analysis can help predict the stability of such synthons and their reactivity under various chemical conditions, such as deprotection steps. researchgate.net By modeling the conformational preferences and energy barriers for rotation around single bonds, computational chemistry provides a detailed picture of the three-dimensional structures available to the molecule and their relative energies.

Table 2: List of Compounds Mentioned

| Compound Name | Other Names/Synonyms | Molecular Formula |

|---|---|---|

| This compound | γ-amino-γ-cyanobutanoic acid; 4-Amino-4-cyanobutyric acid | C5H8N2O2 |

| Glutamic acid | L-Glutamic acid | C5H9NO4 |

| S-2-Amino-4-cyanobutanoic acid | beta-cyanomethyl-L-Ala | C5H8N2O2 |

| L-glutamine | Gln | C5H10N2O3 |

| 4,4′-azobis-4-cyanopentanoic acid | ACPA | C12H16N4O4 |

| Acetonitrile | - | C2H3N |

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 4-Amino-4-cyanobutanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyanoalkylation of glycine derivatives or through hydrolysis of nitrile precursors. For example, 4-cyanobutyric acid (C5H7NO2, SMILES: C(CC#N)CC(=O)O) serves as a key intermediate, where controlled hydrolysis under acidic or basic conditions yields the target compound . Reaction parameters like pH, temperature, and catalyst selection (e.g., palladium for nitrile reduction) critically affect yield and purity. Optimization studies recommend maintaining pH 8–9 during hydrolysis to minimize side-product formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, such as the cyanobutyl backbone and carboxylate group. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation (theoretical m/z = 113.116 for [M-H]⁻) . IR spectroscopy further identifies functional groups, including the C≡N stretch (~2200 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous environments. Long-term storage requires desiccants at -20°C in airtight containers under inert gas (e.g., argon). Stability studies indicate degradation <5% over 12 months when stored at 4°C in darkness . Avoid exposure to strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Advanced Research Questions

Q. How does this compound interact with lipid metabolism pathways, and what analytical approaches validate these interactions?

- Methodological Answer : In hyperlipidemia models, this compound correlates positively with total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL-C) levels, suggesting a role in lipid transport dysregulation. Untargeted metabolomics via UHPLC-Q-Exactive Orbitrap MS identifies its association with oxidative stress markers (e.g., reduced superoxide dismutase, SOD) and lipid peroxidation . Isotope-labeled tracers (e.g., ¹³C-4-Amino-4-cyanobutanoic acid) can track metabolic flux in hepatic cells .

Q. How can researchers resolve contradictions in experimental data related to synthesis yields or bioactivity?

- Methodological Answer : Discrepancies in synthetic yields often arise from unoptimized reaction conditions (e.g., incomplete nitrile hydrolysis). Reproducibility requires strict control of stoichiometry and reaction time. For bioactivity conflicts (e.g., pro- vs. anti-lipidemic effects), cross-species validation (e.g., murine vs. human hepatocytes) and dose-response assays (0.1–10 mM) clarify context-dependent mechanisms . Multi-omics integration (transcriptomics + metabolomics) reduces false positives by linking compound presence to pathway activity .

Q. What strategies are effective for designing structural analogs of this compound with enhanced bioactivity?

- Methodological Answer : Substituent modification at the cyano or carboxylate group alters pharmacokinetics. For example, replacing the cyan group with azido (4-azidobutanoic acid) improves membrane permeability but requires click chemistry for functionalization . Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like γ-aminobutyric acid (GABA) receptors, guiding rational design . Patent applications highlight spirocyclic derivatives (e.g., 4-cyano-2-phenylbutanoic acid) with improved metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。